tert-Butyl 3-methoxypropanoate

Hydrolytic Stability Self-Assembled Monolayers Protecting Group Orthogonality

tert-Butyl 3-methoxypropanoate (CAS 112032-54-9) is a carboxylic acid ester with the molecular formula C8H16O3 and a molecular weight of 160.21 g/mol. It belongs to the class of 3-methoxypropanoates and is characterized by a tert-butyl ester group and a methoxy (-OCH3) group on the propanoate backbone.

Molecular Formula C8H16O3
Molecular Weight 160.21 g/mol
Cat. No. B13013670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-methoxypropanoate
Molecular FormulaC8H16O3
Molecular Weight160.21 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CCOC
InChIInChI=1S/C8H16O3/c1-8(2,3)11-7(9)5-6-10-4/h5-6H2,1-4H3
InChIKeyWDZLXVYLUVPHPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl 3-methoxypropanoate (CAS 112032-54-9): Core Structural and Physicochemical Profile


tert-Butyl 3-methoxypropanoate (CAS 112032-54-9) is a carboxylic acid ester with the molecular formula C8H16O3 and a molecular weight of 160.21 g/mol . It belongs to the class of 3-methoxypropanoates and is characterized by a tert-butyl ester group and a methoxy (-OCH3) group on the propanoate backbone. The compound is typically supplied as a research-grade chemical with a minimum purity of 95% . It is primarily used as a synthetic intermediate, with the tert-butyl ester serving as a common protecting group for carboxylic acids in multi-step organic synthesis, as it can be selectively cleaved under acidic conditions .

Why Methyl and Ethyl 3-Methoxypropanoate Are Not Drop-In Replacements for the tert-Butyl Ester


Direct substitution of methyl or ethyl 3-methoxypropanoate for the tert-butyl ester in a synthetic route is not feasible due to fundamental differences in protecting group strategy, deprotection orthogonality, and reaction selectivity. While all three compounds share the 3-methoxypropanoate core, the choice of ester alkyl group dictates the chemical behavior of the carboxyl moiety in subsequent synthetic steps [1]. Specifically, the tert-butyl ester provides robust protection against nucleophiles and reducing agents under neutral and basic conditions, yet is smoothly and selectively cleaved under mild acidic conditions (e.g., TFA at room temperature), a feature not shared by methyl or ethyl esters [2][3]. This orthogonal reactivity is critical in complex syntheses where base-labile or reductant-sensitive functionalities are present. Furthermore, the bulky tert-butyl group imparts significant steric hindrance that can alter the reactivity and stereoselectivity of adjacent reaction centers, a factor absent in the less sterically demanding methyl and ethyl analogs [4].

Quantitative Evidence Guide: Selecting tert-Butyl 3-methoxypropanoate vs. Analogs Based on Performance Data


Comparative Hydrolytic Stability: tert-Butyl vs. Methyl Ester under Aqueous Conditions

The differential hydrolytic stability of tert-butyl and methyl esters is crucial for reaction design. A direct comparative study on self-assembled monolayers (SAMs) shows that a methyl ester-functionalized surface (analogous to methyl 3-methoxypropanoate) remains completely intact across a pH range of 1–13 at temperatures up to 80 °C. In contrast, a tert-butyl ester-functionalized surface (analogous to tert-butyl 3-methoxypropanoate) undergoes hydrolysis specifically at pH < 5. This pH-dependent lability is the key to its utility as an acid-cleavable protecting group [1].

Hydrolytic Stability Self-Assembled Monolayers Protecting Group Orthogonality

Comparative Deprotection Conditions: tert-Butyl vs. Methyl Ester Cleavage in Radiopharmaceutical Synthesis

The practical advantage of tert-butyl esters over methyl esters is clearly demonstrated in the synthesis of chelating ligands for radiopharmaceuticals. The use of tert-butyl ester protecting groups allows for deprotection at room temperature using trifluoroacetic acid (TFA). This mild condition is a direct and quantifiable improvement over the harsh conditions previously required for cleaving methyl esters, which involved refluxing with 6 M HCl or using LiOH [1].

Radiopharmaceuticals Deprotection Conditions Peptide Synthesis

Class-Level Inference: tert-Butyl Ester vs. Methyl/Benzyl Ester Reactivity with Thionyl Chloride

In synthetic sequences where a carboxylic acid must be converted to an acid chloride, the tert-butyl ester offers a unique reactivity advantage. As a class, tert-butyl esters react with thionyl chloride (SOCl₂) at room temperature to provide acid chlorides in very good yields. Under identical conditions, benzyl, methyl, ethyl, and isopropyl esters are essentially unreactive [1]. This chemoselectivity allows for a direct, one-step conversion that is not possible with other common alkyl esters.

Acid Chloride Synthesis Chemoselectivity Functional Group Tolerance

Comparative Steric Hindrance: tert-Butyl vs. Methyl/Alkyl Groups on Adjacent Reactivity

The bulky tert-butyl group imposes significant steric constraints that can dramatically alter reaction outcomes. A study on ester-substituted radicals shows that those with a bulky tert-butyl substituent at the stereogenic center react with very high stereoselectivity, whereas polar effects from substituents are insignificant. This steric influence, which is not present with smaller alkyl groups like methyl or ethyl, can be exploited to control stereochemical outcomes in synthesis [1].

Steric Hindrance Enolate Radicals Stereoselectivity

Orthogonal Protection in PROTAC Synthesis: tert-Butyl vs. Methyl Ester Deprotection Selectivity

In the synthesis of PROTACs, orthogonal protecting group strategies are essential for building complex heterobifunctional molecules. A typical synthetic scheme explicitly utilizes the differential deprotection of tert-butyl and methyl esters. The tert-butyl ester is selectively deprotected using a 1:1 mixture of TFA/DCM, while the methyl ester is cleaved under orthogonal conditions using LiOH in water/THF at room temperature for 2 hours [1]. This sequence would be impossible if only one type of ester were used.

PROTAC Synthesis Orthogonal Protection Linker Chemistry

Where tert-Butyl 3-methoxypropanoate Provides a Decisive Advantage in Research and Process Chemistry


Multi-Step Synthesis of Complex Peptides and Natural Products

In the convergent synthesis of peptides, alkaloids, and other natural products, tert-butyl 3-methoxypropanoate is the ester of choice for protecting a carboxylic acid moiety. As demonstrated by its selective hydrolysis with montmorillonite clay or TFA in the presence of other base-labile esters (e.g., methyl) , it provides the orthogonal protection essential for sequential deprotection steps. The mild, room-temperature conditions for its removal (TFA/DCM) prevent racemization and degradation of sensitive peptide bonds or other functional groups, a critical advantage over methyl esters which require harsher reagents like refluxing HCl or LiOH [1]. This property is directly responsible for higher overall yields and greater synthetic efficiency in these complex, multi-step routes.

Synthesis of PROTACs and Other Heterobifunctional Degraders

The development of PROTACs (Proteolysis Targeting Chimeras) and related targeted protein degraders requires the precise, stepwise assembly of a target-binding warhead, an E3 ligase ligand, and a connecting linker. This often necessitates orthogonal protecting groups. tert-Butyl 3-methoxypropanoate, with its acid-labile protecting group, serves as a versatile building block that can be introduced and then selectively deprotected with TFA/DCM without disturbing base-labile esters (e.g., methyl esters, cleaved with LiOH) elsewhere in the molecule [2]. This precise control is mandatory for the successful construction of these complex, bifunctional molecules and is a key driver for procuring this specific ester over its methyl or ethyl analogs.

Radiopharmaceutical Chelator Development Requiring Mild Deprotection

In the synthesis of ligands for radiopharmaceutical applications (e.g., for 86Y/90Y), the use of tert-butyl esters as protecting groups for carboxylate donor arms is a deliberate and superior choice. As shown in the modular syntheses of H4octapa and H2dedpa, the tert-butyl groups enable a final, quantitative deprotection at room temperature using TFA [1]. This compares favorably to the harsh conditions of refluxing 6 M HCl or LiOH required for methyl ester cleavage, conditions that would likely compromise the structural integrity of the complex chelating framework and reduce the yield of the precious, isotopically-labeled final product. The mild deprotection is a critical performance differentiator for this application.

Stereoselective Synthesis Leveraging Steric Bulk

When the objective is to control the stereochemical outcome of a reaction at a center adjacent to the ester carbonyl, tert-butyl 3-methoxypropanoate offers a distinct advantage over its methyl and ethyl counterparts. The significant steric bulk of the tert-butyl group can enforce high stereoselectivity in reactions such as radical additions or enolate alkylations [3]. This steric influence is negligible for smaller alkyl esters. Therefore, in any asymmetric synthesis where a 3-methoxypropanoate fragment is required, choosing the tert-butyl ester may be essential for achieving the desired diastereomeric or enantiomeric excess, making it the necessary selection for medicinal chemistry efforts targeting chiral drug candidates.

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